
5,5-Dibenzylimidazolidine-2,4-dione
Overview
Description
5,5-Dibenzylimidazolidine-2,4-dione: is an organic compound with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.33 g/mol . It is a derivative of imidazolidine-2,4-dione, featuring two benzyl groups attached to the 5-position of the imidazolidine ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5-Dibenzylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium bromide. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions for several hours .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Dibenzylimidazolidine-2,4-dione can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of benzyl alcohols or benzaldehydes.
Reduction: Formation of benzylamines.
Substitution: Formation of various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemical Properties and Structure
5,5-Dibenzylimidazolidine-2,4-dione is classified as an imidazolidine derivative with two benzyl groups attached to the nitrogen atoms. Its structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives designed from thiazolidine-2,4-dione cores have shown significant inhibitory effects against various cancer cell lines. In particular:
- VEGFR-2 Inhibition : Compounds derived from thiazolidine-2,4-dione have been reported to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. One study demonstrated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like sorafenib .
- Mitochondrial Targeting : Research indicates that some derivatives positively affect mitochondrial respiration and longevity in model organisms like Drosophila melanogaster. This suggests a potential mechanism for their anticancer effects by targeting metabolic pathways .
Diabetes Management
The compound's derivatives have also been explored for their role as peroxisome proliferator-activated receptor gamma (PPAR-gamma) agonists. These receptors are crucial in glucose and lipid metabolism regulation:
- PPAR-gamma Agonists : Virtual screening and molecular docking studies have identified new derivatives capable of acting as PPAR-gamma agonists. These compounds may offer therapeutic benefits for managing type 2 diabetes mellitus by improving insulin sensitivity and glucose metabolism .
Case Study 1: Anticancer Efficacy
A series of thiazolidine derivatives were evaluated for their anticancer activity against HepG2 and MCF-7 cell lines. Among them, specific compounds demonstrated superior activity compared to traditional chemotherapeutics like doxorubicin and sorafenib, indicating their potential as lead compounds in cancer therapy .
Case Study 2: Diabetes Research
In another study focusing on PPAR-gamma agonists, several synthesized derivatives showed promising results in improving glucose tolerance in diabetic models. The computational methods used for screening these compounds provided insights into their binding affinities and predicted pharmacokinetic profiles, suggesting their viability for clinical applications .
Mechanism of Action
The mechanism of action of 5,5-Dibenzylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: Similar in structure but with phenyl groups instead of benzyl groups.
3-Benzyl-5,5-diphenylimidazolidine-2,4-dione: Contains both benzyl and phenyl groups, offering different chemical properties and reactivity.
Uniqueness:
5,5-Dibenzylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyl groups enhances its stability and reactivity, making it a valuable compound in various synthetic and research applications .
Biological Activity
5,5-Dibenzylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data from various studies.
Synthesis
The synthesis of this compound typically involves the condensation of benzylamine with maleic anhydride or similar reagents. This reaction yields the imidazolidine core with two benzyl groups attached at the 5-position. The synthetic route is crucial for optimizing yield and purity for subsequent biological evaluations.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds bearing the imidazolidine structure exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
Studies have demonstrated that derivatives of imidazolidine-2,4-dione possess antimicrobial activity against a range of pathogens. For instance, a related compound showed minimum inhibitory concentrations (MIC) against Gram-positive bacteria ranging from 2 to 16 µg/mL . This suggests that structural modifications can enhance antimicrobial efficacy.
3. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. For example, compounds similar to this structure have shown IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. These findings indicate that such compounds may inhibit cancer cell proliferation effectively .
Case Studies
Several case studies highlight the biological activities of related compounds:
-
Case Study 1: Anticancer Evaluation
A study investigated the anticancer effects of a series of thiazolidine derivatives (related to dibenzylimidazolidine). The most potent compound exhibited IC50 values of 6.19 µM against HepG2 cells, outperforming standard chemotherapy agents like doxorubicin . -
Case Study 2: Antimicrobial Screening
Another study synthesized various thiazolidine derivatives and tested their antimicrobial activity. The results indicated that modifications at specific positions on the thiazolidine ring could significantly enhance activity against resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound derivatives. Key factors influencing activity include:
- Substituent Variations : Changes in the benzyl groups can alter the compound's lipophilicity and binding affinity to biological targets.
- Functional Group Modifications : Introducing electron-withdrawing or electron-donating groups can enhance or diminish biological activity.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
5,5-dibenzylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-15-17(19-16(21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEFYRGLENJHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283782 | |
Record name | 5,5-dibenzylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23186-94-9 | |
Record name | NSC33387 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-dibenzylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23186-94-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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